Cas no 51688-75-6 (4-Amino-3-ethylbenzoic acid)

4-Amino-3-ethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-ethylbenzoic acid
- 3-Aethyl-4-amino-benzoesaeure
- 3-ethyl-4-amino-benzoic acid
- 4-Amino-3-ethyl-benzoic acid
- 4-amino-3-ethylbezoic acid
- benzoic acid, 4-amino-3-ethyl-
-
- MDL: MFCD04114098
- インチ: InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
- InChIKey: MFTBLGQBZWFKHP-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=CC=C1N)C(=O)O
計算された属性
- せいみつぶんしりょう: 165.07900
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 152-154 ºC (water ethanol )
- ようかいど: 微溶性(1.8 g/l)(25ºC)、
- PSA: 63.32000
- LogP: 2.11060
4-Amino-3-ethylbenzoic acid セキュリティ情報
4-Amino-3-ethylbenzoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
4-Amino-3-ethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 050565-1g |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 95% | 1g |
£80.00 | 2022-03-01 | |
Chemenu | CM158113-5g |
4-amino-3-ethylbenzoic acid |
51688-75-6 | 95%+ | 5g |
$154 | 2022-12-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A845287-1g |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 98% | 1g |
419.40 | 2021-05-17 | |
Enamine | EN300-365544-0.05g |
4-amino-3-ethylbenzoic acid |
51688-75-6 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
Enamine | EN300-365544-0.5g |
4-amino-3-ethylbenzoic acid |
51688-75-6 | 95.0% | 0.5g |
$19.0 | 2025-03-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193698-250mg |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 98% | 250mg |
¥103.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A193698-5g |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 98% | 5g |
¥800.90 | 2023-09-04 | |
abcr | AB444157-5g |
4-Amino-3-ethylbenzoic acid; . |
51688-75-6 | 5g |
€196.60 | 2025-02-16 | ||
Aaron | AR00DGWK-5g |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 95% | 5g |
$80.00 | 2025-02-10 | |
A2B Chem LLC | AG27336-250mg |
4-Amino-3-ethylbenzoic acid |
51688-75-6 | 98% | 250mg |
$10.00 | 2024-04-19 |
4-Amino-3-ethylbenzoic acid 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
4-Amino-3-ethylbenzoic acidに関する追加情報
Professional Introduction to 4-Amino-3-ethylbenzoic acid (CAS No. 51688-75-6)
4-Amino-3-ethylbenzoic acid, with the chemical formula C9H11NO2, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features both an amino group and an ethyl substituent on a benzoic acid backbone, making it a valuable building block for the development of various bioactive compounds. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and material science.
The significance of 4-amino-3-ethylbenzoic acid lies in its structural flexibility, which allows for further functionalization through various chemical reactions such as condensation, oxidation, and reduction. These properties make it particularly useful in the synthesis of complex molecules, including pharmacophores that exhibit desirable biological activities. The presence of both electron-donating and electron-withdrawing groups in its structure enhances its reactivity, enabling diverse synthetic pathways.
In the realm of pharmaceutical research, 4-amino-3-ethylbenzoic acid has been explored as a precursor for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the benzoic acid core have led to the discovery of compounds that inhibit specific enzymatic targets involved in disease pathways. This underscores the compound's importance as a scaffold for drug discovery efforts.
One notable application of 4-amino-3-ethylbenzoic acid is in the production of metal-organic frameworks (MOFs). MOFs are highly porous materials that have been widely studied for their applications in gas storage, separation technologies, and catalysis. The benzoic acid moiety serves as a ligand that coordinates with metal ions to form stable frameworks with tailored properties. Researchers have leveraged the reactivity of 4-amino-3-ethylbenzoic acid to design MOFs with enhanced stability and selectivity for specific guest molecules.
The ethyl group in 4-amino-3-ethylbenzoic acid contributes to its unique physicochemical properties, influencing solubility, lipophilicity, and metabolic stability. These characteristics are critical factors when designing drug candidates, as they determine how well a compound will be absorbed, distributed, metabolized, and excreted by the body (ADME). By fine-tuning these properties through structural modifications, chemists can optimize the pharmacokinetic profiles of derived compounds.
Advances in computational chemistry have further facilitated the exploration of 4-amino-3-ethylbenzoic acid derivatives. Molecular modeling techniques allow researchers to predict the binding affinity and interactions of potential drug candidates with biological targets. This computational approach has accelerated the discovery process by enabling high-throughput screening of virtual libraries generated from 4-amino-3-ethylbenzoic acid scaffolds.
The synthesis of 4-amino-3-ethylbenzoic acid itself involves well-established organic reactions, including Friedel-Crafts alkylation followed by diazotization and reduction. These steps highlight its accessibility as a starting material for further derivatization. The compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists working on complex molecular architectures.
In conclusion, 4-amino-3-ethylbenzoic acid (CAS No. 51688-75-6) represents a significant asset in modern chemical research. Its structural features enable diverse applications across pharmaceuticals and materials science, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies and computational tools advance, the potential applications of this compound are expected to expand further.
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